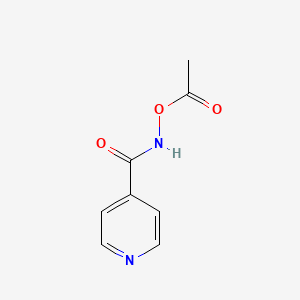
Hydroxylamine, O-acetyl-N-isonicotinoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxylamine, O-acetyl-N-isonicotinoyl- is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of an acetyl group and an isonicotinoyl group attached to the nitrogen atom of hydroxylamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Hydroxylamine, O-acetyl-N-isonicotinoyl- typically involves the acetylation of hydroxylamine followed by the introduction of the isonicotinoyl group. One common method involves the reaction of hydroxylamine with acetic anhydride to form O-acetylhydroxylamine. This intermediate is then reacted with isonicotinic acid chloride to yield the final product .
Industrial Production Methods
Industrial production methods for Hydroxylamine, O-acetyl-N-isonicotinoyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in controlled environments to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxylamine, O-acetyl-N-isonicotinoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The acetyl and isonicotinoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Hydroxylamine, O-acetyl-N-isonicotinoyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Hydroxylamine, O-acetyl-N-isonicotinoyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The acetyl and isonicotinoyl groups play a crucial role in enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxylamine-O-sulfonic acid: Another hydroxylamine derivative used in organic synthesis.
O-(Diphenylphosphinyl)hydroxylamine: Known for its electrophilic amination properties.
Uniqueness
Hydroxylamine, O-acetyl-N-isonicotinoyl- is unique due to the presence of both acetyl and isonicotinoyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile reagent in organic synthesis and a potential candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
89970-85-4 |
|---|---|
Molekularformel |
C8H8N2O3 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
(pyridine-4-carbonylamino) acetate |
InChI |
InChI=1S/C8H8N2O3/c1-6(11)13-10-8(12)7-2-4-9-5-3-7/h2-5H,1H3,(H,10,12) |
InChI-Schlüssel |
QYHSVTHRHKLGNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)ONC(=O)C1=CC=NC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


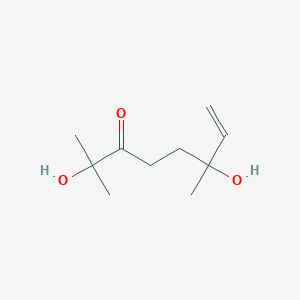
![4-(Cyclohexanecarbonyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14375615.png)
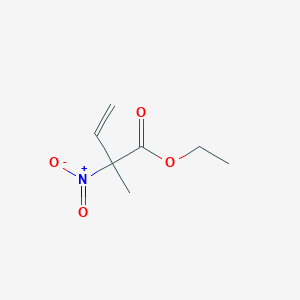
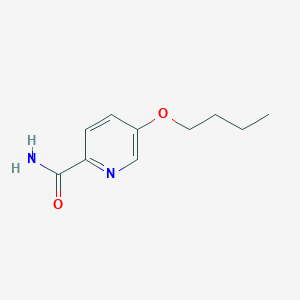
![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)
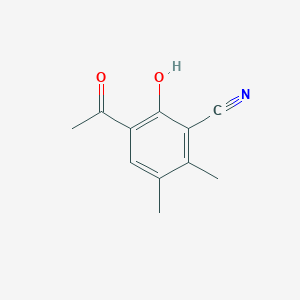
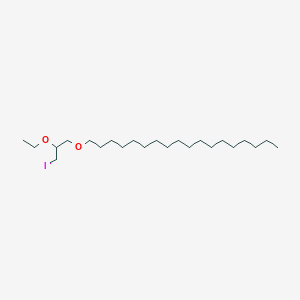
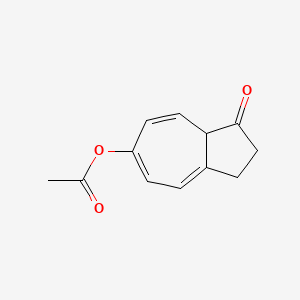
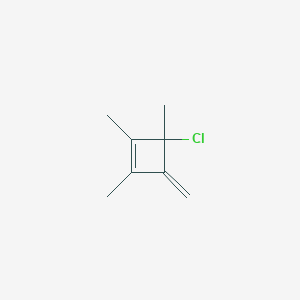
![2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol](/img/structure/B14375675.png)
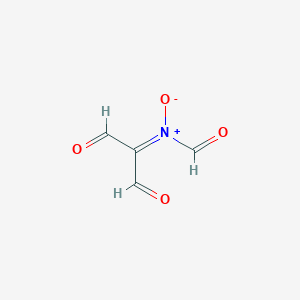
![N-[(4,6-Dimethylpyrimidin-2-yl)carbamoyl]pyridine-2-sulfonamide](/img/structure/B14375681.png)

